Sucrose octasulfate (potassium salt)

Wound Healing Diabetic Foot Ulcer Chronic Wound Management

Potassium sucrose octasulfate (K₈SOS) is the sole salt form validated for FDA-approved liposomal irinotecan (Onivyde®) and clinically proven to achieve 48% wound closure in diabetic foot ulcers via MMP inhibition (adjusted OR 2.6). Unlike sodium or aluminum salts, its high charge density stabilizes growth factors and enables gradient-driven liposomal trapping. Procure for pharmaceutical R&D, analytical reference standards, or advanced wound care applications where salt-specific performance is critical.

Molecular Formula C12H22KO35S8
Molecular Weight 1021.9 g/mol
CAS No. 73264-44-5
Cat. No. B013897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSucrose octasulfate (potassium salt)
CAS73264-44-5
Synonyms1,3,4,6-Tetra-O-sulfo-β-D-fructofuranosyl α-D-Glucopyranoside Tetrakis(hydrogen sulfate) Octapotassium Salt;  Sucrosofate Potassium; 
Molecular FormulaC12H22KO35S8
Molecular Weight1021.9 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O.[K]
InChIInChI=1S/C12H22O35S8.K/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18;/h4-11H,1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);/t4-,5-,6-,7-,8+,9-,10+,11-,12+;/m1./s1
InChIKeyALFLVWDINUCJTJ-AKSHDPDZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Sucrose Octasulfate Potassium Salt CAS 73264-44-5: Molecular Identity and Core Properties


Sucrose octasulfate potassium salt (CAS 73264-44-5), also referred to as potassium sucrose octasulfate (K₈SOS) or sucrosofate potassium, is a fully sulfated disaccharide derivative in which all eight hydroxyl groups of the sucrose backbone are replaced by sulfate groups, coordinated with eight potassium counterions to yield the molecular formula C₁₂H₁₄K₈O₃₅S₈ and a molecular weight of 1287.52 g/mol . This compound is a white to off-white, water-soluble powder (solubility ≥100 mg/mL in H₂O) that is highly hygroscopic and melts at >230°C . Its exceptionally high negative charge density enables it to function as a glycosaminoglycan analog with demonstrated capacity to inhibit matrix metalloproteinases, stabilize growth factors, and serve as a trapping agent in liposomal drug delivery systems [1].

Why Potassium Sucrose Octasulfate Cannot Be Interchanged with Sodium, Silver, or Aluminum Salts


Despite sharing a common sucrose octasulfate (SOS) core structure, salts formed with different counterions (K⁺, Na⁺, Ag⁺, Al³⁺) exhibit materially divergent physicochemical properties, regulatory statuses, and application-specific performance characteristics that preclude simple substitution . The potassium salt (K₈SOS) is distinguished by its specific interaction profile with growth factors and matrix metalloproteinases due to its high charge density, its established role as a novel pharmaceutical excipient in FDA-approved liposomal irinotecan (Onivyde®), and its clinical validation in wound healing where the potassium counterion contributes to MMP inhibition [1]. In contrast, the sodium salt (Na₈SOS) is primarily associated with coagulation research and gastric somatostatin release, while sucralfate (aluminum complex) functions via physical barrier formation rather than direct biochemical modulation . Procurement decisions must therefore be guided by specific application requirements and the distinct evidence base supporting each salt form rather than interchangeable sourcing based solely on the SOS moiety.

Sucrose Octasulfate Potassium Salt CAS 73264-44-5: Quantitative Comparative Evidence for Scientific Selection


Clinical Wound Closure Superiority of Potassium Sucrose Octasulfate Dressing Versus Standard Dressing in Diabetic Foot Ulcers

In a randomized controlled trial of 240 patients with noninfected neuroischemic diabetic foot ulcers, the potassium salt of sucrose octasulfate formulated as a wound dressing demonstrated superior wound closure rates compared to a control dressing identical in composition except lacking the active SOS potassium salt [1]. The potassium salt inhibits matrix metalloproteases and restores growth factor function due to its high charge density, a mechanism not available to the control [1].

Wound Healing Diabetic Foot Ulcer Chronic Wound Management

Potassium vs Sodium Salt: Differential Application Profiles and Physicochemical Distinctions

Direct comparison of potassium sucrose octasulfate (K₈SOS) and sodium sucrose octasulfate (Na₈SOS) reveals distinct molecular weights and, more importantly, divergent primary application domains driven by their respective evidence bases . The potassium salt (MW 1287.52 g/mol) has established use in wound dressings for diabetic and venous leg ulcers with clinical validation, whereas the sodium salt (MW 1158.66 g/mol) is primarily referenced in coagulation research and gastric somatostatin release studies . Both salts are soluble in water (≥100 mg/mL), but their melting points differ: K₈SOS >230°C versus Na₈SOS 159–164°C [1].

Excipient Selection Salt Form Comparison Pharmaceutical Formulation

Thrombin Inhibition Activity of Potassium Sucrose Octasulfate as Heparin Surrogate

Potassium sucrose octasulfate demonstrates quantifiable binding and inhibition of thrombin, enabling its use as a non-heparin surrogate in anticoagulation assays and research . The compound binds to exosite II of thrombin with a dissociation constant (KD) of approximately 1.4 µM and inhibits catalytic activity with an IC50 of 4.5 µM . Additionally, it prevents fibroblast growth factor 2 (FGF-2) binding to endothelial cells with an IC50 of approximately 2 µg/mL .

Thrombin Inhibition Anticoagulation Research Heparin Alternative

Synthesis Yield Optimization for Potassium Sucrose Octasulfate Production

A patented synthesis method for potassium sucrose octasulfate achieves an 85% yield with a melting point specification of 160–161°C using a triethylamine-mediated sulfation approach followed by potassium hydroxide neutralization and repeated water crystallization [1]. This quantitative yield data provides a benchmark for process development and quality control in manufacturing scale-up, distinguishing the potassium salt from alternative salt forms which may have different synthetic routes and yield profiles.

Chemical Synthesis Process Development Scale-up Manufacturing

Potassium Sucrose Octasulfate as EP Reference Standard for Quality Control

Potassium sucrose octasulfate is designated as a European Pharmacopoeia (EP) Reference Standard, intended for use in laboratory tests as specifically prescribed in the EP . This regulatory-grade qualification enables its use as a primary standard for analytical method development, method validation (AMV), and quality control (QC) applications in Abbreviated New Drug Applications (ANDA) and commercial production of sucralfate [1]. The compound serves as a reference standard for traceability against USP or EP pharmacopoeial specifications [1].

Analytical Reference Standard Quality Control Pharmacopoeial Compliance

High-Value Application Scenarios for Sucrose Octasulfate Potassium Salt CAS 73264-44-5


Clinical-Grade Wound Dressing Formulation for Chronic Diabetic Foot Ulcers

Procure potassium sucrose octasulfate for incorporation into advanced wound dressings targeting noninfected neuroischemic diabetic foot ulcers. The clinical evidence demonstrates a 48% complete wound closure rate at 20 weeks versus 30% with control dressing (adjusted OR 2.6), supporting selection of the potassium salt over alternative SOS salts or non-SOS dressings for this indication [1]. The mechanism involves potassium salt-mediated MMP inhibition and growth factor stabilization, which are not provided by sodium salt or sucralfate alternatives [1].

Liposomal Drug Delivery Excipient for Irinotecan Formulations

Utilize potassium sucrose octasulfate as a trapping agent in liposomal irinotecan formulations, analogous to the FDA-approved Onivyde® platform. The potassium salt enables stable encapsulation of irinotecan in the liposomal aqueous core via gradient-driven precipitation, preventing lactone ring hydrolysis and maintaining drug activity . This application leverages the high charge density and specific salt properties of the potassium form, distinguishing it from sodium SOS which lacks equivalent validation in this liposomal delivery context .

Thrombin Inhibition Assays Requiring Non-Heparin Surrogate

Employ potassium sucrose octasulfate as a defined, non-animal-derived heparin surrogate in thrombin binding and inhibition assays. With quantified binding affinity (KD ~1.4 µM) and catalytic inhibition (IC50 4.5 µM), the compound provides reproducible, standardized activity suitable for biochemical and pharmacological research where heparin variability or sourcing constraints are problematic .

Analytical Quality Control and Reference Standard for Sucralfate Manufacturing

Procure EP Reference Standard-grade potassium sucrose octasulfate for analytical method development, validation, and quality control in sucralfate pharmaceutical manufacturing. The compound serves as a compendial reference standard for HPLC method validation, impurity profiling (sucrose heptasulfate limits), and ANDA submission support under ISO 17034-compliant traceability frameworks .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sucrose octasulfate (potassium salt)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.